ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrolidine-dione core linked to a thiazole carboxylate ester. Key structural motifs include:
- Pyrrolidine-dione moiety: A five-membered ring with two ketone groups, contributing to electrophilic reactivity.
- Hydroxy(thiophen-2-yl)methylidene group: A conjugated thiophene system with a hydroxyl substituent, influencing electronic properties.
- 4-Methylthiazole-5-carboxylate: A thiazole ring with a methyl group and ester functionality, common in bioactive molecules.
Properties
IUPAC Name |
ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5S2/c1-3-30-21(29)19-11(2)24-22(32-19)25-16(12-6-4-7-13(23)10-12)15(18(27)20(25)28)17(26)14-8-5-9-31-14/h4-10,16,27H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLQUFYVKPSBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolidinone and thiazole rings, followed by the introduction of the chlorophenyl and thiophene groups through various coupling reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and transition metal catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary from room temperature to elevated temperatures, and solvents such as dichloromethane or ethanol are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiazole Carboxylate Derivatives
a. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ()
- Structural Similarities : Shares the thiazole carboxylate ester and chlorophenyl group.
- Key Differences : Replaces the pyrrolidine-dione with a pyrazole ring and includes a fluorophenyl substituent.
- Implications :
b. Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate ()
- Structural Similarities : Contains a thiazole carboxylate ester and halogenated aromatic group.
- Key Differences : Substitutes the pyrrolidine-dione with a trifluoromethylpyridine group.
Chlorophenyl-Containing Heterocycles
a. 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (5d) ()
- Structural Similarities : Features a chlorophenyl group and thiophene moiety.
- Key Differences : Lacks the thiazole carboxylate and pyrrolidine-dione core.
- Implications :
b. (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()
Thiophene-Functionalized Analogues
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
- Structural Similarities : Includes a thiophene carboxylate ester and fluorinated aromatic groups.
- Key Differences : Chromen-4-one and pyrazolo-pyrimidin moieties replace the pyrrolidine-dione.
- Implications: The chromenone system may confer fluorescence properties, useful in imaging applications. Melting point (227–230°C) suggests high crystallinity due to planar aromatic systems .
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Structure and Composition
This compound is characterized by a complex structure featuring several functional groups that may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 423.88 g/mol. Its structural components include:
- Chlorophenyl group : Potentially enhancing antimicrobial properties.
- Thiazole and pyrrolidine rings : Known for various biological activities, including anti-inflammatory and anticancer effects.
- Hydroxy group : Often associated with increased solubility and reactivity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate. For instance, compounds with thiazole and pyrrolidine moieties have shown significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound may exhibit comparable or superior antimicrobial activity compared to established antibiotics.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using various assays. The DPPH radical scavenging assay is commonly employed to assess the ability of compounds to donate electrons and neutralize free radicals.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The results indicate that at higher concentrations, the compound exhibits significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Cytotoxicity Studies
In vitro cytotoxicity studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed promising results. The compound demonstrated a dose-dependent cytotoxic effect:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings suggest that this compound may possess potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antimicrobial properties. The compound was included in the screening process and exhibited significant activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Antioxidant Properties
Research conducted by Umesha et al. (2009) demonstrated that compounds with similar structural features showed high antioxidant activity in various assays. The study emphasized the importance of hydroxyl groups in enhancing radical scavenging capabilities, which may be relevant for the compound under investigation.
Q & A
Q. Q1. What are the standard synthetic protocols for this compound?
A1. The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidinone core followed by sequential functionalization. Key steps include:
- Step 1: Condensation of 3-chlorophenyl derivatives with thiophene-based methylidene groups under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Step 2: Introduction of the thiazole-carboxylate moiety via nucleophilic substitution or cyclization reactions. Temperature control (60–80°C) and anhydrous conditions are critical to prevent side reactions .
- Step 3: Final purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized for improved yield and selectivity?
A2. Optimization strategies include:
- Solvent Polarity: Use DMSO for better solvation of intermediates, enhancing reaction rates .
- Catalysts: Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization .
- Temperature Gradients: Gradual heating (40°C → 80°C) reduces decomposition of thermally labile intermediates .
- Real-Time Monitoring: Employ inline FTIR or HPLC to track reaction progress and adjust conditions dynamically .
Basic Characterization
Q. Q3. Which analytical techniques confirm the structure and purity of this compound?
A3. Standard methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify the thiophene-methylidene and thiazole-carboxylate groups. Aromatic protons in the 3-chlorophenyl ring appear at δ 7.2–7.8 ppm .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 516.05) .
Advanced Characterization
Q. Q4. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
A4. Methodological approaches:
- 2D NMR (COSY, HSQC): Differentiate between regioisomers or tautomeric forms by correlating proton and carbon signals .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify structural anomalies .
- X-Ray Crystallography: Resolve ambiguities by determining the absolute configuration of the hydroxy-thiophene methylidene group .
Basic Biological Activity
Q. Q5. What biological activities are reported for structurally similar compounds?
A5. Analogous thiazole-pyrrolidinone hybrids exhibit:
- Anti-Inflammatory Activity: Inhibition of COX-2 (IC₅₀ = 2.8 µM) via competitive binding to the active site .
- Anticancer Potential: Apoptosis induction in HeLa cells (EC₅₀ = 12 µM) through caspase-3 activation .
- Kinase Inhibition: Suppression of EGFR tyrosine kinase (IC₅₀ = 0.9 µM) due to thiazole-carboxylate interactions with ATP-binding pockets .
Advanced Biological Studies
Q. Q6. How to design experiments to identify the compound’s biological targets?
A6. Target identification workflow:
- Enzyme Assays: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition (e.g., EGFR, JAK2) .
- Cellular Thermal Shift Assay (CETSA): Validate target engagement by measuring protein thermal stability shifts in cell lysates .
- Molecular Docking: Use AutoDock Vina to predict binding modes with candidate targets (e.g., COX-2, EGFR) .
Advanced Structure-Activity Relationships (SAR)
Q. Q7. How to analyze SAR for derivatives of this compound?
A7. Key strategies include:
- Analog Synthesis: Modify the 3-chlorophenyl or thiophene-methylidene groups to create 10–15 derivatives .
- Biological Profiling: Test analogs for IC₅₀ values against cancer cell lines (e.g., MCF-7, A549) and compare with parent compound .
- 3D-QSAR Modeling: Develop CoMFA or CoMSIA models to correlate substituent effects with activity .
Data Contradiction Analysis
Q. Q8. How to address discrepancies in reported pharmacological data (e.g., varying IC₅₀ values)?
A8. Resolve inconsistencies via:
- Reproducibility Checks: Replicate studies under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .
- Meta-Analysis: Pool data from multiple studies (n ≥ 3) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Assay Validation: Confirm activity using orthogonal methods (e.g., fluorescence-based vs. colorimetric kinase assays) .
Basic Solubility and Formulation
Q. Q9. What solvents/formulations enhance solubility for in vitro studies?
A9. Recommended approaches:
- Solvent Systems: Use DMSO stock solutions (10 mM) diluted in PBS (final DMSO ≤ 0.1%) to avoid cytotoxicity .
- Nanoparticle Encapsulation: PEG-PLGA nanoparticles improve aqueous solubility and bioavailability (e.g., 85% encapsulation efficiency) .
Advanced Mechanistic Studies
Q. Q10. How to investigate the compound’s mechanism of action in inflammatory pathways?
A10. Experimental design:
- Western Blotting: Measure NF-κB/p65 phosphorylation in LPS-stimulated macrophages .
- Cytokine Profiling: Quantify IL-6 and TNF-α levels via ELISA in treated vs. untreated cells .
- siRNA Knockdown: Silence candidate targets (e.g., IKKβ) to confirm their role in the observed anti-inflammatory effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
